(3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol
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Overview
Description
(3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol is an organic compound with the molecular formula C4H6N2OS. It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of methyl carbazate with aldehydes, followed by oxidative cyclization and rearrangement . The reaction conditions often involve the use of iodine as a catalyst and are carried out under mild conditions to ensure high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials .
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.
Cyclization: It can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Cyclization: Catalysts like iodine and bases such as sodium hydroxide are employed.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Sulfonic Acids: Another product of oxidation.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the synthesis of high-energy materials and polymers.
Biological Studies: Its derivatives are studied for their biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of (3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the oxadiazole ring can interact with nucleic acids and enzymes, leading to various biological effects . The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
(3-Methyl-1,2,4-oxadiazol-5-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(3-Chlorobenzyl)-1,3,4-oxadiazol-2-ylthiomethyl: Contains a chlorobenzyl group, showing different reactivity and applications.
Uniqueness
(3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and therapeutic agents .
Properties
IUPAC Name |
(3-methyl-1,2,4-oxadiazol-5-yl)methanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-3-5-4(2-8)7-6-3/h8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEPBBCVLUERIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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